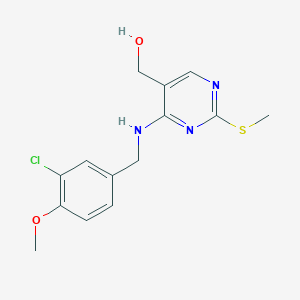
(4-((3-Chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol
Cat. No. B8811267
M. Wt: 325.8 g/mol
InChI Key: ZMTSEFRGIOZFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07273868B2
Procedure details


To a suspension of lithium aluminium hydride 4.15 g in tetrahydrofuran 150 ml is added a solution of 2-methylthio-4-(3-chloro-4-methoxybenzylamino)-5-ethoxycarbonylpyrimidine (prepared in Example 67-(1)) 38.32 g in tetrahydrofuran 100 ml at 5-10° C. under ice cooling over a period of 1 hour. After addition the mixture is stirred for a hour without an ice bath. Water 4.15 ml is added under ice cooling thereto, followed by addition of 3N aqueous sodium hydroxide solution 4.15 ml. To the mixture is added water 4.15 ml three times and the mixture is stirred at room temperature for 1 hour. After treating with magnesium sulfate and filtration, the resulting cake-like substances are washed with terahydrofuran. The filtrate is concentrated in vacuo and triturated with ethyl acetate-isopropyl ether. The resulting crystals are filtered and washed well with isopropyl-ether to give 2-methylthio-4-(3-chloro-4-methoxybenzylamino)-5-hydroxymethylpyrimidine as a pale yellow crystalline powder.


Quantity
38.32 g
Type
reactant
Reaction Step Two






Identifiers


|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][S:8][C:9]1[N:14]=[C:13]([NH:15][CH2:16][C:17]2[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[C:19]([Cl:25])[CH:18]=2)[C:12]([C:26](OCC)=[O:27])=[CH:11][N:10]=1.[OH-].[Na+].S([O-])([O-])(=O)=O.[Mg+2]>O1CCCC1.O>[CH3:7][S:8][C:9]1[N:14]=[C:13]([NH:15][CH2:16][C:17]2[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[C:19]([Cl:25])[CH:18]=2)[C:12]([CH2:26][OH:27])=[CH:11][N:10]=1 |f:0.1.2.3.4.5,7.8,9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.15 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
38.32 g
|
|
Type
|
reactant
|
|
Smiles
|
CSC1=NC=C(C(=N1)NCC1=CC(=C(C=C1)OC)Cl)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
4.15 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Step Five
|
Name
|
|
|
Quantity
|
4.15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
4.15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred for a hour without an ice bath
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition the mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred at room temperature for 1 hour
|
|
Duration
|
1 h
|
WASH
|
Type
|
WASH
|
|
Details
|
the resulting cake-like substances are washed with terahydrofuran
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate is concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
triturated with ethyl acetate-isopropyl ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting crystals are filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed well with isopropyl-ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CSC1=NC=C(C(=N1)NCC1=CC(=C(C=C1)OC)Cl)CO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
